4-Dodecyl-O-cresol
Overview
Description
4-Dodecyl-O-cresol, also known as 4-Lauryl-o-cresol, is a chemical compound with the molecular formula C19H32O . It is a solid at 20 degrees Celsius and has a molecular weight of 276.46 . It is white or colorless to light yellow in appearance .
Molecular Structure Analysis
The 4-Dodecyl-O-cresol molecule contains a total of 52 bonds. There are 20 non-H bonds, 6 multiple bonds, 11 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
4-Dodecyl-O-cresol is a solid at 20 degrees Celsius . It has a molecular weight of 276.46 and is soluble in methanol .Scientific Research Applications
Impact on Microbial Communities
“4-Dodecyl-O-cresol” is a derivative of o-cresol, which is known to have a significant impact on microbial communities in natural environments. For instance, an o-cresol spill can induce an increase in the relative abundance of certain microbial phyla, suggesting their resilience to o-cresol-induced stress . It can also impair the metabolic functions of microbes but trigger their defense mechanisms .
Influence on Sulfur Metabolism
The presence of o-cresol can lead to downregulation of functions associated with sulfur metabolism in microbes . This indicates that “4-Dodecyl-O-cresol” might have a similar effect on sulfur metabolic processes.
Conversion to 3-Methylcatechol
An o-cresol spill can lead to an increase in functional genes related to the conversion of o-cresol to 3-methylcatechol . This suggests that “4-Dodecyl-O-cresol” could potentially be converted into other compounds through similar biochemical pathways.
Role in Oxidation Reactions
The kinetics of the oxidation of o-cresol by cerium (IV) have been investigated in the presence of sodium dodecyl sulfate (SDS) and polyethylene glycols (PEGs) in a sulfuric acid medium . This suggests that “4-Dodecyl-O-cresol” could potentially play a role in similar oxidation reactions.
Mechanism of Action
Target of Action
4-Dodecyl-O-cresol is a derivative of cresol . Cresols are known to act as bactericides, pesticides, and disinfectants . They are known to cause physical damage to bacterial cell membranes . .
Mode of Action
The mode of action of cresols, including 4-Dodecyl-O-cresol, is believed to be through the disruption of bacterial cell membranes . This disruption can lead to leakage of cellular contents and eventually cell death .
Biochemical Pathways
Cresols, including 4-Dodecyl-O-cresol, are metabolized through various pathways. One such pathway involves the conversion of cresols to 2-methyl-4-oxalocrotonate . This is achieved through the hydroxylation of cresol to form 4-methylresorcinol, which is then converted to 5-hydroxy-2-methylmuconic semialdehyde, and finally to 2-methyl-4-oxalocrotonate . This pathway is a deviation from the known pathways of cresol degradation .
Pharmacokinetics
Cresols are known to be absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . Cresols are also excreted in the bile, but most undergo enterohepatic circulation .
Result of Action
The primary result of the action of 4-Dodecyl-O-cresol, like other cresols, is the disruption of bacterial cell membranes leading to cell death . .
Action Environment
The action of 4-Dodecyl-O-cresol, like other cresols, can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific strain of bacteria can all influence the efficacy and stability of 4-Dodecyl-O-cresol .
properties
IUPAC Name |
4-dodecyl-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-15-19(20)17(2)16-18/h14-16,20H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLWSJUUDKAMPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342118 | |
Record name | 4-Dodecyl-O-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29665-59-6 | |
Record name | 4-Dodecyl-O-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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